![molecular formula C9H18N2O B13680252 (S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide is a chiral compound with a specific stereochemistry, denoted by the (S) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide typically involves the reaction of N-methylpropanamide with 2,2-dimethylpropylideneamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the formation of the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide: The enantiomer of the (S) compound with different stereochemistry.
N-methylpropanamide: A simpler analog without the 2,2-dimethylpropylidene group.
2,2-Dimethylpropylideneamine: A related compound used in the synthesis of the target molecule.
Uniqueness
(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide is unique due to its specific stereochemistry and the presence of both the 2,2-dimethylpropylidene and N-methylpropanamide groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropylideneamino)-N-methylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-7(8(12)10-5)11-6-9(2,3)4/h6-7H,1-5H3,(H,10,12) |
Clé InChI |
PDONUJLASZCICA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC)N=CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



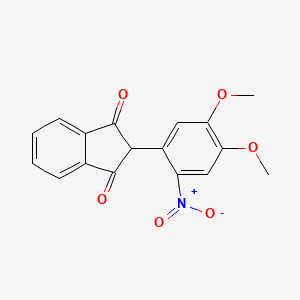
![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)
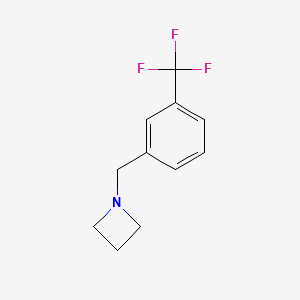
![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)

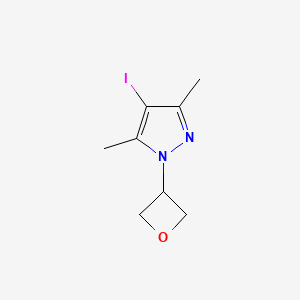
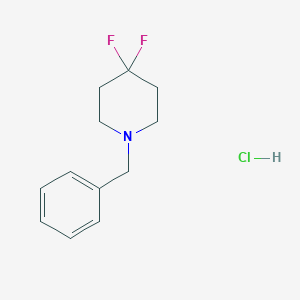

![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)

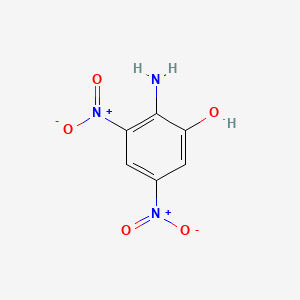
![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
